4-(2-Carboxy-phenylsulfanyl)-3-nitro-benzoic acid
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Overview
Description
4-[(2-carboxyphenyl)sulfanyl]-3-nitrobenzoic acid is an organic compound with a complex structure that includes a nitro group, a carboxyphenyl group, and a sulfanyl group attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-carboxyphenyl)sulfanyl]-3-nitrobenzoic acid typically involves multi-step organic reactions. One common method involves the nitration of 4-[(2-carboxyphenyl)sulfanyl]benzoic acid, which can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . The reaction conditions must be carefully monitored to ensure the selective nitration of the benzoic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and can be achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
4-[(2-carboxyphenyl)sulfanyl]-3-nitrobenzoic acid undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or iron powder in acidic conditions.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Tin(II) chloride, iron powder, hydrochloric acid.
Substitution: Various electrophiles such as halogens, sulfonyl chlorides, and nitro groups.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzoic acid derivatives with different functional groups.
Scientific Research Applications
4-[(2-carboxyphenyl)sulfanyl]-3-nitrobenzoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mechanism of Action
The mechanism of action of 4-[(2-carboxyphenyl)sulfanyl]-3-nitrobenzoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The sulfanyl group can form disulfide bonds with thiol-containing proteins, affecting their function and activity .
Comparison with Similar Compounds
Similar Compounds
3-amino-4-[(2-carboxyphenyl)sulfanyl]benzoic acid: Similar structure but with an amino group instead of a nitro group.
Tetrakis(4-carboxyphenyl)porphyrin: Contains carboxyphenyl groups but has a different core structure.
Uniqueness
4-[(2-carboxyphenyl)sulfanyl]-3-nitrobenzoic acid is unique due to the presence of both a nitro group and a sulfanyl group on the benzoic acid core
Properties
CAS No. |
6525-41-3 |
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Molecular Formula |
C14H9NO6S |
Molecular Weight |
319.29 g/mol |
IUPAC Name |
4-(2-carboxyphenyl)sulfanyl-3-nitrobenzoic acid |
InChI |
InChI=1S/C14H9NO6S/c16-13(17)8-5-6-12(10(7-8)15(20)21)22-11-4-2-1-3-9(11)14(18)19/h1-7H,(H,16,17)(H,18,19) |
InChI Key |
FVMQSMJTJFRWBR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)SC2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
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